Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)bicyclo[111]pentane-1-carboxylate is an organic compound with the molecular formula C8H11BrO2 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl bicyclo[1.1.1]pentane-1-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow processes offer advantages such as better control over reaction conditions, improved safety, and scalability. These methods can be optimized to produce large quantities of this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl bicyclo[1.1.1]pentane-1-carboxylate.
Oxidation: Bicyclo[1.1.1]pentane-1-carboxylic acid and other oxidized derivatives.
Scientific Research Applications
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The unique bicyclic structure makes it a valuable component in the design of novel materials with specific properties, such as high strength and rigidity.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Chemical Biology: The compound is employed in studies involving molecular recognition and binding interactions.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound has a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Methyl 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylate: The presence of a chloromethyl group offers different chemical properties and reactivity compared to the bromomethyl derivative.
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate: The iodomethyl group provides unique reactivity patterns, making it suitable for specific synthetic applications.
The uniqueness of this compound lies in its bromomethyl group, which offers a balance of reactivity and stability, making it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSOWTSCQASPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-87-8 |
Source
|
Record name | Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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